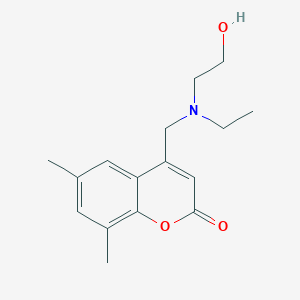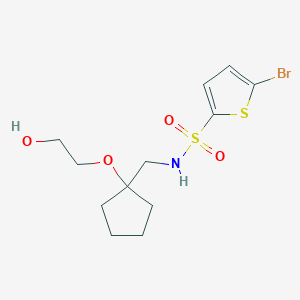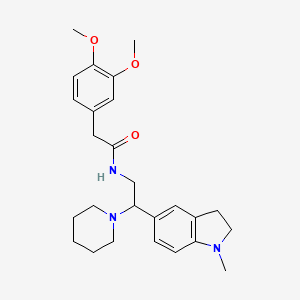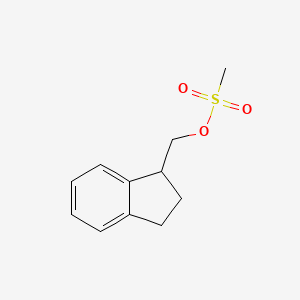![molecular formula C15H14ClNO2S B2567936 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 339097-83-5](/img/structure/B2567936.png)
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, also known as CMPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.
科学的研究の応用
Synthetic Organic Chemistry Applications
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been studied within the scope of synthetic organic chemistry, particularly focusing on the development of chemoselective N-acylation reagents. Researchers have developed various N-acyl-N-(aryl) acetamide compounds demonstrating improved chemoselectivity compared to existing N-acylation reagents. These compounds, including N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide, show potential in synthetic organic applications due to their selective reactivity. Additionally, studies have explored the axial chirality of N-acyl-N-(aryl) acetamides, revealing insights into the stability and electronic effects on racemization. The development of chiral ligands featuring a N-Ar prochiral axis for asymmetric catalysis further highlights the utility of such compounds in synthetic organic chemistry, with some ligands achieving up to 99% ee in palladium-catalyzed asymmetric allylic substitutions (Kondo & Murakami, 2001).
Environmental Contaminant Research
The compound's analogs and related chlorophenyl and methoxyphenyl compounds have been investigated for their environmental impact and behavior as contaminants. Studies have focused on the degradation pathways, environmental persistence, and toxic effects of such compounds in aquatic environments. Chlorophenols, a related group of compounds, are known for their toxicity and potential for bioaccumulation, leading to significant environmental concerns. Research has examined the mechanisms of degradation and removal of chlorophenols and acetophenones, shedding light on potential environmental risks and remediation strategies. This includes assessing the efficiency of adsorption, advanced oxidation processes, and the role of zero-valent iron in the dechlorination and degradation of chlorinated phenols. Such studies are crucial for understanding the fate of these compounds in the environment and developing effective removal techniques to mitigate their impact (Gunawardana, Singhal, & Swedlund, 2011).
Pharmacological Effects and Drug Development
Research into compounds structurally related to this compound has explored their pharmacological applications, including their use in developing new anticancer drugs with high tumor specificity and reduced toxicity to normal cells. These studies are part of broader efforts to identify and synthesize novel compounds with improved therapeutic profiles for various medical conditions. The pharmacological research emphasizes the importance of structural modifications to enhance drug efficacy and safety, contributing valuable insights into drug design and development processes (Sugita et al., 2017).
特性
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-6-8-12(9-7-11)20-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNIIXEZGCJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)

![5-methyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2567861.png)


![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2567866.png)
![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2567867.png)
![2-Methoxy-1-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2567868.png)
![N-(3-chlorophenyl)-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2567869.png)


![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)
